molecular formula C7H8BrN B1276313 2-Bromo-5-methylaniline CAS No. 53078-85-6

2-Bromo-5-methylaniline

Cat. No. B1276313
Key on ui cas rn: 53078-85-6
M. Wt: 186.05 g/mol
InChI Key: QTAQWOXSUFGGKH-UHFFFAOYSA-N
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Patent
US05202356

Procedure details

3-Nitro-4-bromotoluene (54 g) (ex Lancaster) in a water, ethanol solution (100 ml. 1:1) was rapidly stirred and iron powder (84 g) (ex BDH) was added at 25°. This mixture was heated to reflux and concentrated hydrochloric acid (2.19 g) in water, ethanol (50 ml, 1:1) was added dropwise over 30 minutes. After 4 hours at reflux, the mixture was cooled, made alkaline with 15% potassium hydroxide solution and filtered through celite washing with ethanol (2×50 ml). The resulting mixture was diluted with water (1000 ml) and worked up in the usual manner, to give 3-amino-4-bromotoluene (43.6 g). NMR 1H : 7.25(1H,d), 6.40(2H,m), 3.96(2H,bs), 2.2(3H,s).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
84 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH3:11])[CH:7]=[CH:8][C:9]=1[Br:10])([O-])=O.Cl.[OH-].[K+]>O.C(O)C.[Fe]>[NH2:1][C:4]1[CH:5]=[C:6]([CH3:11])[CH:7]=[CH:8][C:9]=1[Br:10] |f:2.3|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1Br)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.19 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
84 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 4 hours at reflux
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
through celite washing with ethanol (2×50 ml)
ADDITION
Type
ADDITION
Details
The resulting mixture was diluted with water (1000 ml)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 43.6 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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